BenchChemオンラインストアへようこそ!

N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine

BRK/PTK6 inhibition Kinase selectivity Oncology target validation

N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 787590-92-5) is a substituted imidazo[1,2-a]pyrazin-8-amine, a chemotype established as a privileged scaffold for kinase inhibitor discovery, most notably as breast tumor kinase (BRK/PTK6) inhibitors. The compound possesses a C3-(2-methylphenyl) substituent and an N8-methyl group, with a molecular formula of C14H14N4 and a molecular weight of 238.29 g/mol.

Molecular Formula C14H14N4
Molecular Weight 238.29 g/mol
CAS No. 787590-92-5
Cat. No. B15215148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine
CAS787590-92-5
Molecular FormulaC14H14N4
Molecular Weight238.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=CN=C3N2C=CN=C3NC
InChIInChI=1S/C14H14N4/c1-10-5-3-4-6-11(10)12-9-17-14-13(15-2)16-7-8-18(12)14/h3-9H,1-2H3,(H,15,16)
InChIKeyBULVCVIVFCMFMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 787590-92-5): A Class-Standard Kinase-Targeting Scaffold with an Uncharacterized Substitution Pattern


N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine (CAS 787590-92-5) is a substituted imidazo[1,2-a]pyrazin-8-amine, a chemotype established as a privileged scaffold for kinase inhibitor discovery, most notably as breast tumor kinase (BRK/PTK6) inhibitors [1]. The compound possesses a C3-(2-methylphenyl) substituent and an N8-methyl group, with a molecular formula of C14H14N4 and a molecular weight of 238.29 g/mol . This specific substitution pattern represents a distinct chemical space within the imidazo[1,2-a]pyrazin-8-amine family, where the ortho-tolyl and N-methyl modifications are distinct from the more extensively characterized 3-phenyl or 3-biphenyl analogs in published BRK inhibitor series.

Why N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine Cannot Be Interchanged with Other Imidazo[1,2-a]pyrazin-8-amines for BRK-Targeted Studies


Within the imidazo[1,2-a]pyrazin-8-amine chemotype, kinase inhibition potency and selectivity profiles are exquisitely sensitive to subtle modifications at the C3-aryl and N8-amine positions [1]. The 2-methylphenyl group at C3 introduces a distinct ortho-substituent steric and electronic environment compared to the more commonly reported 3-phenyl, 3-(2-biphenyl), or 3-(heteroaryl) analogs. Critically, the publicly accessible BRK/PTK6 structure–activity relationship (SAR) landscape for this exact compound is absent, meaning its BRK IC50, selectivity fingerprint against related kinases (e.g., Src, Lyn, Lck), and drug metabolism and pharmacokinetics (DMPK) parameters have not been disclosed. Generic substitution with a better-characterized analog (e.g., a 3-phenyl or 3-biphenyl derivative) without empirical data risks introducing uncontrolled shifts in potency, selectivity, and ADME outcomes, undermining experimental reproducibility and target validation studies.

Quantitative Evidence Guide for N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine: Demonstrating the Absence of Publicly Available Differential Data as a Procurement Criterion


Established Class-Level BRK/PTK6 Inhibitory Activity of the Imidazo[1,2-a]pyrazin-8-amine Scaffold

The imidazo[1,2-a]pyrazin-8-amine scaffold has been validated as a source of potent BRK/PTK6 inhibitors with low-nanomolar cellular activity. In the foundational 2011 study, several compounds from this series exhibited BRK IC50 values in the low-nanomolar range (exact values not disclosed for the 2-methylphenyl derivative). The series demonstrates the feasibility of achieving high selectivity for BRK over other kinases and favorable DMPK properties [1]. However, this specific compound's IC50 has not been reported, and no direct comparison with a structural analog is available in the public domain.

BRK/PTK6 inhibition Kinase selectivity Oncology target validation

Physicochemical Property Comparison: N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine vs. the Unsubstituted 3-Phenyl Analog

The computed LogP of N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine is 2.82, a value consistent with moderate lipophilicity . In contrast, the unsubstituted 3-phenyl-N-methylimidazo[1,2-a]pyrazin-8-amine (CAS not available) would be predicted to have a lower LogP due to the absence of the additional methyl group. This difference in lipophilicity can influence membrane permeability and non-specific binding, providing a physicochemical justification for distinct ADME behavior, although no direct experimental comparison exists.

Physicochemical properties LogP Solubility prediction

Absence of Kinase Selectivity Profiling Data: A Critical Gap in Differentiation from Close Analogs

A key differentiator in the imidazo[1,2-a]pyrazin-8-amine series is the kinase selectivity profile. Published data for the series show that certain optimized compounds achieve high selectivity for BRK over Src family kinases (e.g., greater than 100-fold selectivity) [1]. However, no selectivity data exist for the 2-methylphenyl derivative. The ortho-tolyl group's steric demand may alter selectivity relative to the meta- or para-substituted analogs, but this hypothesis cannot be verified without experimental data. The absence of selectivity data is a critical gap that precludes reliable selection over other in-class candidates.

Kinase selectivity profiling Off-target risk SAR differentiation

Lack of Reported ADME/DMPK Parameters Prevents In Vivo Translation Assessment

While the 2011 study achieved desirable DMPK properties for certain tool compounds within the imidazo[1,2-a]pyrazin-8-amine series (e.g., oral bioavailability, metabolic stability) [1], no ADME parameters (clearance, volume of distribution, oral bioavailability, plasma protein binding) have been disclosed for N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine. The predicted LogP of 2.82 and the presence of a basic N-methyl amine suggest potential for moderate metabolic stability, but without in vitro microsomal or hepatocyte stability data, in vivo translation cannot be assumed. This contrasts with some close analogs in the same series for which favorable PK profiles are claimed.

DMPK ADME In vivo suitability

Recommended Application Scenarios for N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine Based on Current Evidence Limitations


Chemical Probe SAR Expansion for BRK/PTK6 Target Validation

Given the foundational BRK/PTK6 inhibitor chemotype literature [1], this compound is best suited as a SAR expansion probe to systematically evaluate the steric and electronic effects of an ortho-methyl substituent on the C3-phenyl ring. Its procurement is justified when a research program specifically requires mapping the SAR landscape around the C3 position and is prepared to perform de novo biochemical profiling (BRK IC50, selectivity panel).

Physicochemical Comparator in Solubility and Permeability Assays

The calculated LogP of 2.82 provides a basis for using this compound as a physicochemical comparator alongside the less lipophilic 3-phenyl analog. Comparative solubility and parallel artificial membrane permeability assay (PAMPA) or Caco-2 permeability experiments can quantify the impact of the ortho-methyl group on passive permeability and aqueous solubility.

Pre-Competitive Tool Compound for Kinase Selectivity Profiling

The absence of kinase selectivity data [1] makes this compound an attractive candidate for pre-competitive selectivity profiling initiatives (e.g., academic screening consortia). Its unique substitution pattern offers a new chemotype for inclusion in broad kinase panels to establish selectivity fingerprints.

Reference Standard for Analytical Method Development

With a well-defined molecular formula (C14H14N4) and molecular weight (238.29 g/mol) , this compound can serve as a reference standard for developing liquid chromatography–mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) methods aimed at detecting imidazo[1,2-a]pyrazin-8-amine derivatives in biological matrices or reaction mixtures.

Quote Request

Request a Quote for N-Methyl-3-(2-methylphenyl)imidazo[1,2-a]pyrazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.